1,4-diethyl-2-fluorobenzene
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Overview
Description
1,4-Diethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of benzene, where two ethyl groups and one fluorine atom are substituted at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself.
Oxidation: The ethyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation typically involves palladium or platinum catalysts under hydrogen gas.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include 1,4-diethyl-2-fluorobenzoic acid or 1,4-diethyl-2-fluorobenzaldehyde.
Reduction: The major product is 1,4-diethylbenzene.
Scientific Research Applications
1,4-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand the effects of fluorine substitution on biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-diethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the electron density of the benzene ring, directing electrophilic attacks to specific positions. The ethyl groups provide steric hindrance, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1,4-Diethylbenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,4-Difluorobenzene: Contains two fluorine atoms, leading to distinct chemical properties and reactivity.
2-Fluorotoluene: Has a single methyl group and a fluorine atom, offering a different substitution pattern.
Uniqueness: 1,4-Diethyl-2-fluorobenzene is unique due to the combination of two ethyl groups and a fluorine atom on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
Properties
CAS No. |
1369853-62-2 |
---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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